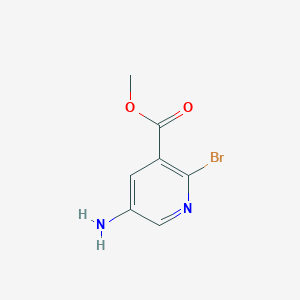

Methyl 5-amino-2-bromonicotinate

Description

Methyl 5-amino-2-bromonicotinate is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a methyl ester, an amino group, and a bromine atom at the 5, 2, and 3 positions, respectively. As a substituted nicotinate, it holds potential interest in medicinal chemistry and organic synthesis. However, detailed studies elaborating on its specific roles and applications are not widely published.

The following sections summarize the conceptual significance and potential roles of this compound based on its chemical structure, while noting the limited specific research findings available.

As a derivative of nicotinic acid (Vitamin B3), Methyl 5-amino-2-bromonicotinate belongs to a class of compounds with significant biological and chemical importance. The core pyridine ring is a common scaffold in pharmaceuticals. The presence of the amino and bromo substituents on this ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity compared to the parent nicotinic acid. These functional groups offer specific sites for chemical modification, making such derivatives valuable in the synthesis of more complex molecules.

The structure of Methyl 5-amino-2-bromonicotinate suggests its potential as a versatile building block in organic synthesis. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments. The amino group can be a site for acylation, alkylation, or diazotization reactions, further expanding its synthetic utility. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Despite this theoretical potential, specific, documented examples of its use in the synthesis of complex target molecules are not readily found in current research literature.

A comprehensive overview of current academic research trajectories specifically focused on Methyl 5-amino-2-bromonicotinate is challenging to construct due to the limited number of dedicated studies. By contrast, its isomer, Methyl 2-amino-5-bromonicotinate, is extensively researched as an intermediate for pharmaceuticals, agrochemicals, and materials. chemimpex.com It is plausible that Methyl 5-amino-2-bromonicotinate could be explored in similar areas, such as the development of novel bioactive molecules or functional materials. However, without published research, any discussion of its application remains speculative.

Table 1: Physicochemical Properties of Methyl 5-amino-2-bromonicotinate (Note: Detailed, experimentally verified data for this specific compound is limited. The table below is based on basic identifiers.)

| Property | Value |

| CAS Number | 1805616-77-6 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Synonyms | Methyl 5-amino-2-bromopyridine-3-carboxylate |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-amino-2-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNOHDXVIAMFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization Studies of Methyl 5 Amino 2 Bromonicotinate

Electrophilic and Nucleophilic Reaction Chemistry

The pyridine (B92270) ring in methyl 5-amino-2-bromonicotinate is electron-deficient, which influences the reactivity of its substituents. The amino group at the 5-position and the bromine atom at the 2-position are key sites for electrophilic and nucleophilic reactions, respectively. nih.govresearchgate.net

Substitution Reactions at Bromine and Amino Sites

The bromine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone for introducing a variety of functional groups. For instance, in related 2-bromopyridine (B144113) systems, the bromine can be displaced by nucleophiles such as amines, thiols, and alkoxides. researchgate.net The amino group at the C-5 position, being a nucleophile itself, can undergo reactions with electrophiles. researchgate.net Acylation and alkylation of the amino group are common transformations, leading to the formation of amides and secondary or tertiary amines, respectively. These reactions are fundamental in diversifying the molecular structure and properties of the resulting compounds. mdpi.com

Oxidation and Reduction Pathways

The nitro group, often a precursor to the amino group in similar aromatic systems, can be readily reduced to an amino group. For instance, the electroreduction of a related nitro-containing heterocyclic compound proceeds via a six-electron reduction to form the corresponding amino derivative. mdpi.com While specific oxidation studies on methyl 5-amino-2-bromonicotinate are not extensively detailed in the provided results, the amino group can, in principle, be oxidized. However, such reactions can be complex and may lead to a variety of products depending on the oxidizing agent and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and methyl 5-amino-2-bromonicotinate is an excellent substrate for these transformations due to the presence of the bromine atom. rsc.org

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck Reactions)

Palladium-catalyzed cross-coupling reactions are among the most utilized methods for the functionalization of aryl halides. rsc.org

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling the 2-bromo position with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly versatile for creating biaryl structures and has been successfully applied to various 2-bromopyridine derivatives. researchgate.netresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with 2-Bromopyridine Derivatives.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Isopropanol/Water | 2-Phenylpyridine | High |

| 2 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Quinolinealdoxime-Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |

This table is illustrative and based on reactions with similar substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.net This reaction would allow for the substitution of the bromine atom in methyl 5-amino-2-bromonicotinate with a wide range of primary and secondary amines, providing access to a diverse library of 2-amino-5-(substituted amino)nicotinates. rsc.orgrsc.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction could be used to introduce alkenyl groups at the 2-position of the pyridine ring, further expanding the structural diversity of derivatives obtainable from methyl 5-amino-2-bromonicotinate.

Other Metal-Catalyzed Transformations for Pyridine Derivatives

Besides palladium, other transition metals like ruthenium, rhodium, iridium, cobalt, and copper can catalyze various transformations on pyridine derivatives. rsc.org For instance, ruthenium(II) has been shown to catalyze the conversion of 2-bromopyridines into 2-pyridones. nih.gov Copper-catalyzed reactions, such as Ullmann-type couplings, are also effective for forming C-N and C-O bonds with 2-bromopyridine substrates. researchgate.net Cobalt has been used in visible-light-driven C-H arylation of 2,2'-bipyridine, demonstrating the potential for direct functionalization of the pyridine ring under mild conditions. acs.org

Derivatization Strategies for Diverse Molecular Structures

The multiple reactive sites on methyl 5-amino-2-bromonicotinate allow for a wide array of derivatization strategies to generate diverse molecular structures.

Sequential Functionalization: The different reactivity of the bromine atom and the amino group allows for selective and sequential reactions. For example, the bromine can first be subjected to a Suzuki-Miyaura coupling to introduce a new carbon-based substituent. Subsequently, the amino group can be acylated or alkylated to further modify the molecule. This stepwise approach enables the controlled synthesis of complex, highly substituted pyridine derivatives. researchgate.net

Modification of the Ester Group: The methyl ester functionality provides another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alcohol moieties, or other carboxylic acid derivatives. This adds another layer of diversity to the potential products.

Ring-forming Reactions: The functional groups on the pyridine ring can also participate in cyclization reactions to form fused heterocyclic systems. For instance, the amino group and a suitably functionalized substituent introduced at the 2-position could undergo condensation to form a new ring.

Table 2: Potential Derivatization Reactions of Methyl 5-amino-2-bromonicotinate.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-Br | Methyl 5-amino-2-aryl-nicotinate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-Br | Methyl 5-amino-2-(substituted amino)nicotinate |

| Heck Reaction | Alkene, Pd catalyst, Base | C-Br | Methyl 5-amino-2-alkenyl-nicotinate |

| Acylation | Acyl chloride, Base | -NH₂ | Methyl 5-acetamido-2-bromonicotinate |

| Alkylation | Alkyl halide, Base | -NH₂ | Methyl 5-(alkylamino)-2-bromonicotinate |

| Hydrolysis | Acid or Base | -COOCH₃ | 5-Amino-2-bromonicotinic acid |

| Amidation | Amine, Coupling agent | -COOH (after hydrolysis) | 5-Amino-2-bromo-N-substituted-nicotinamide |

This table outlines potential transformations based on the known reactivity of the functional groups.

Introduction of Novel Functional Groups

The bromine atom at the 2-position of the pyridine ring is a prime site for the introduction of new functional groups, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org

One of the most widely employed methods is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoborane compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for creating new carbon-carbon bonds. For instance, methyl 5-amino-2-bromonicotinate can be coupled with various arylboronic acids to synthesize 2-aryl-5-aminonicotinates. The general catalytic cycle for this transformation involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of ligands, such as bulky, electron-rich phosphines, can significantly enhance the efficiency and selectivity of the reaction. youtube.com

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction provides a direct route to 2-amino-substituted nicotinates, which are important scaffolds in medicinal chemistry. The reaction is catalyzed by a palladium complex and requires a base to facilitate the coupling. numberanalytics.com The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of amines and aryl halides. wikipedia.orgnumberanalytics.com

The introduction of other functional groups can also be achieved. For example, palladium-catalyzed reactions can be used to introduce alkynyl groups (Sonogashira coupling), cyano groups, and other functionalities at the 2-position. mdpi.com These transformations significantly expand the diversity of derivatives that can be synthesized from methyl 5-amino-2-bromonicotinate.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization at the 2-Position

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 2-Aryl-5-aminonicotinate |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 2-Amino-5-aminonicotinate derivative |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 2-Alkynyl-5-aminonicotinate |

Formation of Conjugates and Adducts through Amine Reactivity

The amino group at the 5-position of methyl 5-amino-2-bromonicotinate is a nucleophilic center and can readily participate in a variety of reactions to form conjugates and adducts. msu.edu This reactivity is crucial for linking the core nicotinic acid scaffold to other molecules, including biomolecules and other synthetic fragments.

A common transformation is the acylation of the amino group. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a straightforward and efficient way to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Another important reaction is sulfonylation , where the amino group reacts with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in many pharmaceutical compounds.

The amino group can also undergo alkylation with alkyl halides. msu.edu However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines. mnstate.edu

Furthermore, the amino group can be used as a handle for the formation of various heterocyclic rings through condensation reactions with appropriate bifunctional reagents. This strategy is widely used in the synthesis of fused heterocyclic systems containing the pyridine core.

Table 2: Reactions Involving the 5-Amino Group

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride/anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/tertiary amine |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |

The dual reactivity of methyl 5-amino-2-bromonicotinate, with the electrophilic character at the 2-position and the nucleophilic character at the 5-position, makes it a highly valuable and versatile intermediate for the synthesis of a diverse array of complex organic molecules.

Applications of Methyl 5 Amino 2 Bromonicotinate in Advanced Organic Synthesis

Strategic Use in the Construction of Complex Molecular Architectures

The strategic importance of methyl 5-amino-2-bromonicotinate lies in its capacity to serve as a scaffold for building intricate molecular frameworks. The presence of multiple reaction sites allows for sequential and regioselective modifications, enabling chemists to assemble complex structures with high precision. The bromo group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. This is a powerful tool for elaborating the pyridine (B92270) core with diverse aryl or alkyl substituents, leading to the synthesis of highly functionalized molecules.

Furthermore, the amino group can be readily transformed into a variety of other functionalities. It can be acylated, alkylated, or used as a handle for the introduction of other heterocyclic rings. This dual reactivity of the bromo and amino groups makes methyl 5-amino-2-bromonicotinate an invaluable starting material for the synthesis of molecules with significant structural diversity and complexity.

Role as a Key Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. sigmaaldrich.com Methyl 5-amino-2-bromonicotinate serves as a pivotal precursor for the synthesis of a broad spectrum of these valuable compounds. sigmaaldrich.com

Facilitating the Synthesis of Substituted Pyridine Derivatives

The pyridine scaffold is a common motif in many biologically active compounds. Methyl 5-amino-2-bromonicotinate provides a direct route to a variety of substituted pyridine derivatives. The bromo substituent at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. For instance, Suzuki-Miyaura coupling with various arylboronic acids can yield a series of novel 2-aryl-5-aminonicotinates. mdpi.com These derivatives can exhibit interesting biological properties, and the ability to readily diversify the substituent at the 2-position is a significant advantage in structure-activity relationship (SAR) studies. mdpi.com

Formation of Fused Heterocyclic Systems (e.g., quinazolinone derivatives)

The reactivity of the amino and ester functionalities in methyl 5-amino-2-bromonicotinate can be harnessed to construct fused heterocyclic systems. One notable example is the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a broad range of pharmacological activities, including antimicrobial and anticancer effects. nih.govnih.gov The synthesis often involves the reaction of an anthranilic acid derivative with a suitable cyclizing agent. While not a direct precursor to the core quinazolinone ring, the amino and ester groups on the pyridine ring of methyl 5-amino-2-bromonicotinate can be chemically manipulated to participate in cyclization reactions, leading to the formation of pyridopyrimidinones, which are structural analogs of quinazolinones. The general strategy involves the conversion of the amino group into an amide, followed by intramolecular cyclization.

A general route to quinazolinone synthesis involves the reaction of 2-aminobenzamides with various C1 sources like methanol (B129727) in the presence of a catalyst. researchgate.net This highlights the type of cyclization chemistry that can be adapted for pyridine-based systems.

Integration into Diverse Heterocyclic Scaffolds (e.g., oxazoles, indoles, triazoles)

The versatility of methyl 5-amino-2-bromonicotinate extends to its integration into a variety of other five-membered heterocyclic scaffolds, which are prevalent in many therapeutic agents. nih.govbritannica.comslideshare.net

Oxazoles: The synthesis of oxazole (B20620) derivatives often involves the cyclization of β-enamino ketoesters with hydroxylamine. nih.gov The amino group of methyl 5-amino-2-bromonicotinate can be transformed into a suitable precursor that can then undergo cyclization to form a pyridyl-substituted oxazole. This allows for the incorporation of the pyridine moiety into a new heterocyclic system, potentially modulating its biological activity.

Indoles: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.commdpi.com The synthesis of indole derivatives can be achieved through various methods, and the functional groups of methyl 5-amino-2-bromonicotinate can be utilized to construct an indole ring fused to the pyridine core or as a substituent on the indole. For example, the bromo group can be used in transition-metal-catalyzed reactions to form a bond with a suitable indole precursor.

Triazoles: Triazoles are another important class of heterocycles with diverse applications. The amino group of methyl 5-amino-2-bromonicotinate can be converted into an azide, which can then participate in a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form a 1,2,3-triazole ring. Alternatively, the amino group can react with other reagents to form 1,2,4-triazole (B32235) systems. This provides a straightforward method for linking the pyridine core to other molecular fragments through a stable triazole linker.

Precursor in Target Molecule Synthesis for Research

Beyond its role in constructing diverse heterocyclic systems, methyl 5-amino-2-bromonicotinate is a valuable precursor for the synthesis of specific target molecules intended for research purposes, particularly in the realm of medicinal chemistry.

Synthesis of Research Intermediates for Bioactive Molecules

The strategic placement of reactive handles on methyl 5-amino-2-bromonicotinate makes it an ideal starting material for the synthesis of intermediates that are further elaborated into potential drug candidates. nih.govsigmaaldrich.com The bromo group allows for the introduction of various pharmacophores through cross-coupling reactions, while the amino group can be used to attach linkers or other functional groups that can interact with biological targets. uni.lu This modular approach enables the rapid generation of a library of related compounds for biological screening. The resulting substituted pyridine derivatives are often key intermediates in the synthesis of inhibitors for enzymes such as kinases or in the development of agents targeting specific receptors.

Applications in Agrochemical and Material Science Intermediate Development

Methyl 5-amino-2-bromonicotinate is a specialized organic molecule whose structural features, namely the pyridine ring, amino group, bromo substituent, and methyl ester, suggest its potential as a valuable intermediate in the development of novel agrochemicals and functional materials. While specific, direct applications in commercialized products are not extensively documented in publicly available literature, its constituent functional groups are prevalent in a variety of active compounds within these fields. The following sections explore the inferred potential of this compound based on the well-established roles of its structural motifs in agrochemical and material science.

Agrochemical Intermediates

The pyridine ring is a cornerstone of modern agrochemical design, found in a wide array of herbicides, insecticides, and fungicides. researchgate.net The nitrogen atom in the ring can enhance the systemic activity of a pesticide, allowing for its transport within the plant's vascular system. google.com This is a highly desirable trait for the effective control of pests and diseases. The presence and position of substituents on the pyridine ring are critical for defining the biological activity and selectivity of the resulting agrochemical.

The 5-amino group on the pyridine ring of Methyl 5-amino-2-bromonicotinate offers a key reaction site for the synthesis of more complex molecules. This amino group can be readily converted into a variety of other functional groups, or used to link the pyridine core to other molecular fragments, a common strategy in the development of new pesticidal compounds. For instance, the formation of amide or sulfonamide linkages is a frequent step in the synthesis of bioactive molecules. google.com

Furthermore, the bromo-substituent at the 2-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These powerful synthetic methods allow for the introduction of a wide range of aryl or alkyl groups, enabling the systematic modification of the molecule's structure to optimize its pesticidal activity. The development of trifluoromethylpyridine (TFMP) derivatives, for example, often involves the substitution of bromo- or iodo-pyridines. nih.gov

While direct evidence for the use of Methyl 5-amino-2-bromonicotinate is scarce, the combination of a reactive amino group and a displaceable bromine atom on a pyridine scaffold makes it a theoretically attractive building block for the synthesis of novel agrochemicals. Research in this area often focuses on creating libraries of related compounds for high-throughput screening to identify new lead structures.

Table 1: Potential Agrochemical Applications Based on Structural Motifs

| Structural Motif | Potential Role in Agrochemicals | Relevant Compound Classes |

| Pyridine Ring | Systemic activity, core scaffold | Neonicotinoids, Pyridine herbicides |

| 5-Amino Group | Site for derivatization (e.g., amide formation) | Diamide insecticides |

| 2-Bromo Group | Handle for cross-coupling reactions | Various synthetic pesticides |

This table is illustrative and based on the known functions of the individual structural components of Methyl 5-amino-2-bromonicotinate in agrochemical science.

Material Science Intermediates

In the realm of material science, amino- and bromo-substituted aromatic compounds are valuable building blocks for the synthesis of functional organic materials. cymitquimica.com These materials can have applications in electronics, optics, and polymer science. The specific arrangement of functional groups in Methyl 5-amino-2-bromonicotinate suggests its potential utility in several areas.

The amino group can act as a hydrogen bond donor, which can influence the self-assembly and crystal packing of molecules. rsc.orgnih.gov This is a critical factor in the design of materials with specific optical or electronic properties. Furthermore, the amino group can be a precursor for the formation of polymers, such as polyamides or polyimides, which are known for their thermal stability and mechanical strength.

The bromo-substituent, as in agrochemical synthesis, is a key site for modification. Through reactions like Sonogashira or Heck coupling, it is possible to introduce conjugated systems, leading to the formation of organic dyes, non-linear optical (NLO) materials, or organic semiconductors. Boronic acid esters, which can be formed from bromo-substituted precursors, are used to create dynamic covalent bonds in vitrimers, a class of self-healing and recyclable polymers. mdpi.combohrium.com

Table 2: Potential Material Science Applications Based on Structural Motifs

| Structural Motif | Potential Role in Material Science | Potential Material Classes |

| Pyridine Ring | Electronic properties, ligand for metal complexes | Organic electronics, catalysts |

| 5-Amino Group | Hydrogen bonding, polymerization site | Supramolecular assemblies, high-performance polymers |

| 2-Bromo Group | Site for cross-coupling reactions | Conjugated polymers, functional dyes |

| Methyl Ester | Modifies solubility and electronic properties | Precursor for other functional groups |

This table is illustrative and based on the known functions of the individual structural components of Methyl 5-amino-2-bromonicotinate in material science.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 5-amino-2-bromonicotinate. By mapping the carbon and hydrogen framework, NMR confirms the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the methyl ester group (-OCH₃) would be expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom. The two aromatic protons on the pyridine (B92270) ring would appear as distinct doublets, with their specific chemical shifts influenced by the electronic effects of the bromo, amino, and methyl ester substituents. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon of the ester, and the four unique carbons of the substituted pyridine ring. The use of advanced NMR techniques like ZZ-exchange can also probe chemical exchange on the second-to-hundreds of milliseconds time scale. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 5-amino-2-bromonicotinate Predicted values are based on standard chemical shift increments and data from analogous compounds like 5-Bromonicotinic acid. chemicalbook.com Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -OCH₃ | ¹H | ~3.9 | Singlet |

| -NH₂ | ¹H | Variable (Broad Singlet) | Singlet |

| Aromatic H | ¹H | ~8.0 - 8.5 | Doublet |

| Aromatic H | ¹H | ~8.5 - 9.0 | Doublet |

| -OCH₃ | ¹³C | ~52 | - |

| Aromatic C | ¹³C | ~110 - 160 | - |

| C=O | ¹³C | ~165 | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in Methyl 5-amino-2-bromonicotinate. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include the N-H stretching vibrations of the primary amine group, typically seen as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net A strong absorption band corresponding to the C=O (carbonyl) stretch of the methyl ester group is expected around 1700-1730 cm⁻¹. Vibrations associated with the aromatic pyridine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. Additionally, the C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 500-700 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Methyl 5-amino-2-bromonicotinate Data based on typical ranges for functional groups and spectra of related compounds like 2-amino-5-bromo-4-methylpyridine. researchgate.netnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Ester (-COOCH₃) | C-O Stretch | 1100 - 1300 |

| Bromoalkane | C-Br Stretch | 500 - 700 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of Methyl 5-amino-2-bromonicotinate. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. broadinstitute.org

For Methyl 5-amino-2-bromonicotinate (C₇H₇BrN₂O₂), the presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by 2 Da. The monoisotopic mass of the compound is calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). broadinstitute.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information by analyzing the resulting fragment ions. mdpi.com

Table 3: Predicted Mass Spectrometry Data for Methyl 5-amino-2-bromonicotinate

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Monoisotopic Mass | 229.9745 g/mol |

| Predicted Molecular Ion (M⁺) Peaks (m/z) | ~230 (for ⁷⁹Br) and ~232 (for ⁸¹Br) |

Chromatographic Separation and Detection

Chromatographic techniques are vital for assessing the purity of Methyl 5-amino-2-bromonicotinate and for its quantification in complex samples. These methods separate the target compound from by-products, starting materials, and other analytes based on differential partitioning between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Due to the polarity and lower volatility of Methyl 5-amino-2-bromonicotinate, direct analysis by GC-MS can be challenging. Therefore, a chemical derivatization step is typically required to convert the polar amine group into a less polar, more volatile derivative. researchgate.net A common approach involves a two-step derivatization, such as esterification followed by acylation (e.g., with pentafluoropropionic anhydride), to produce a derivative suitable for GC analysis. mdpi.comnih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS allows for the determination of purity by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. d-nb.info For quantification, stable-isotope labeled internal standards can be used to ensure high accuracy. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for analyzing non-volatile compounds in complex matrices, making it highly suitable for Methyl 5-amino-2-bromonicotinate. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer higher resolution and faster analysis times compared to conventional HPLC. mdpi.com

For analysis, the compound would typically be separated on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a formic acid additive to improve peak shape and ionization efficiency. nih.govnih.gov The eluent from the LC is directed into the mass spectrometer, which is often a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. This mode provides outstanding selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion (the molecular ion of the analyte) to a product ion. nih.gov This specificity makes LC-MS/MS the method of choice for quantifying the compound in complex biological or environmental samples. mdpi.com

Table 4: Typical LC-MS/MS Method Parameters for Analysis Parameters are illustrative and would require optimization for the specific application and instrument.

| Parameter | Typical Condition |

|---|---|

| Chromatography | UHPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm) nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov |

| Precursor Ion (Q1) | m/z ~230 or ~232 |

| Product Ion (Q3) | Requires experimental determination |

Diffraction and Surface Analysis Techniques

Diffraction and surface analysis are critical for characterizing the solid-state properties of a compound. While diffraction reveals the long-range atomic order within a crystal, surface techniques probe the material's topography, composition, and morphology at the micro- and nanoscale.

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms arranged in a regular lattice, is measured and analyzed. From this pattern, researchers can calculate the exact coordinates of each atom in the unit cell—the basic repeating unit of the crystal.

This analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions (lattice parameters). Furthermore, it provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the molecule's conformation in the solid state. Intermolecular interactions, such as hydrogen bonding or stacking, that dictate the crystal packing can also be thoroughly mapped.

For Methyl 5-amino-2-bromonicotinate, a complete single-crystal XRD study would provide unambiguous proof of its structure, detailing the planarity of the pyridine ring and the orientation of its amino, bromo, and methyl ester substituents. However, a review of current scientific literature indicates that a complete, published crystallographic dataset for Methyl 5-amino-2-bromonicotinate is not available. The expected parameters from such an analysis are listed in the table below.

Interactive Data Table: Crystallographic Data for Methyl 5-amino-2-bromonicotinate

| Parameter | Value | Description |

| Chemical Formula | C₇H₇BrN₂O₂ | The elemental composition of the molecule. scbt.com |

| Molecular Weight | 231.05 g/mol | The mass of one mole of the compound. scbt.com |

| Crystal System | Not available in published literature | The crystal family to which the compound belongs (e.g., Monoclinic, Orthorhombic). |

| Space Group | Not available in published literature | The mathematical group describing the symmetry of the crystal's unit cell. |

| a (Å) | Not available in published literature | The length of the 'a' axis of the unit cell. |

| b (Å) | Not available in published literature | The length of the 'b' axis of the unit cell. |

| c (Å) | Not available in published literature | The length of the 'c' axis of the unit cell. |

| α (°) | Not available in published literature | The angle between the 'b' and 'c' axes. |

| β (°) | Not available in published literature | The angle between the 'a' and 'c' axes. |

| γ (°) | Not available in published literature | The angle between the 'a' and 'b' axes. |

| Volume (ų) | Not available in published literature | The volume of the unit cell. |

| Z | Not available in published literature | The number of molecules per unit cell. |

| Calculated Density | Not available in published literature | The theoretical density derived from the XRD data. |

The surface properties of a crystalline material are crucial for understanding its behavior in various applications, from reaction kinetics to formulation. Advanced microscopic and spectroscopic techniques are used to characterize these features.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and the chemical and electronic state of the elements within a material. When applied to Methyl 5-amino-2-bromonicotinate, XPS would not only confirm the presence of carbon, nitrogen, oxygen, and bromine on the surface but could also distinguish between the different chemical environments of the atoms. For instance, it could differentiate the nitrogen atom of the pyridine ring from the nitrogen in the amino group based on subtle shifts in their core electron binding energies.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It is an invaluable tool for visualizing the morphology (shape and structure), size, and surface texture of crystalline powders. For Methyl 5-amino-2-bromonicotinate, SEM analysis would reveal the habit of the crystals (e.g., needles, plates, prisms) and their size distribution. When coupled with Energy-Dispersive X-ray spectroscopy (EDX), SEM can also perform elemental analysis, mapping the distribution of elements like bromine across the crystal surfaces. rdlab137.it

Atomic Force Microscopy (AFM): AFM provides ultra-high-resolution, three-dimensional surface imaging at the nanoscale. It uses a mechanical probe to scan the sample surface, allowing for the measurement of surface roughness and the visualization of topographical features like crystal steps, growth spirals, or defects. AFM would allow for a quantitative characterization of the surface smoothness of Methyl 5-amino-2-bromonicotinate crystals under near-native conditions. mdpi.com

Transmission Electron Microscopy (TEM): While SEM looks at the surface, TEM is used to investigate the internal structure of a material. A high-energy electron beam is transmitted through an ultra-thin sample. For crystalline materials like Methyl 5-amino-2-bromonicotinate, TEM can be used to obtain electron diffraction patterns, which provide information about the crystal structure and can reveal the presence of different crystalline phases or defects within the material.

Interactive Data Table: Potential Applications of Surface Characterization Techniques for Methyl 5-amino-2-bromonicotinate

| Technique | Information Provided |

| XPS | Confirms surface elemental composition (C, N, O, Br); determines the chemical state and electronic environment of each element (e.g., pyridine N vs. amino N). researchgate.net |

| SEM | Visualizes crystal morphology, particle size, and surface texture; provides qualitative elemental mapping of the surface when combined with EDX. rdlab137.it |

| AFM | Generates high-resolution 3D topographical maps of the crystal surface; quantifies surface roughness and identifies nanoscale features like growth defects. mdpi.com |

| TEM | Examines internal crystal structure and detects lattice defects or dislocations; provides electron diffraction patterns to confirm crystallinity and orientation. |

Hyphenated and Multidimensional Analytical Systems

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method online, providing a powerful tool for analyzing complex mixtures. chromatographytoday.comnih.gov This approach allows for the separation of individual components, followed immediately by their identification and quantification.

For a compound like Methyl 5-amino-2-bromonicotinate, which is often an intermediate in multi-step syntheses, these techniques are essential for assessing purity, identifying by-products, and studying reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques. nih.gov High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their differential interactions with a stationary and a mobile phase. The separated components then flow directly into a mass spectrometer, which serves as the detector. The MS provides the mass-to-charge ratio of the analyte, giving its molecular weight. Tandem mass spectrometry (MS/MS) can further fragment the molecule to yield structural information. For Methyl 5-amino-2-bromonicotinate, LC-MS would be the method of choice for determining its purity in a crude reaction mixture and for identifying any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatography column before entering the mass spectrometer. ijarnd.com Given the melting point (143-146°C) and predicted boiling point of Methyl 5-amino-2-bromonicotinate, GC-MS could potentially be used for its analysis, likely after a derivatization step to increase its volatility and thermal stability. sigmaaldrich.com

Other Hyphenated Systems: Techniques like LC-NMR and LC-FTIR also exist, coupling liquid chromatography with Nuclear Magnetic Resonance or Fourier-Transform Infrared spectroscopy, respectively. chromatographytoday.comnih.gov These provide even more detailed structural information on separated components directly, though they are generally less sensitive than mass spectrometry.

Interactive Data Table: Application of Hyphenated Systems for Methyl 5-amino-2-bromonicotinate Analysis

| Hyphenated System | Separation Principle | Detection Principle | Primary Application for Methyl 5-amino-2-bromonicotinate |

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of mass-to-charge ratio. nih.gov | Purity assessment, identification of synthesis by-products and metabolites, and precise quantification. |

| GC-MS | Differential partitioning between a gas mobile phase and a liquid/solid stationary phase. | Measurement of mass-to-charge ratio. ijarnd.com | Analysis of volatile impurities; potential for quantification if the compound is sufficiently volatile/stable. |

| LC-PDA/UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of light absorbance over a range of wavelengths. rjpn.org | Routine purity checks and quantification, often used as a standard HPLC detector before MS. |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

The preparation of highly substituted pyridines often relies on multi-step, classical methods. Future research will likely focus on developing more streamlined, efficient, and sustainable synthetic routes to Methyl 5-amino-2-bromonicotinate and its derivatives.

Emerging strategies could include:

Catalytic Cascade Reactions : The development of a modular, single-pot reaction using techniques like copper-catalyzed cross-coupling of alkenylboronic acids with unsaturated ketoxime derivatives, followed by electrocyclization and oxidation, could provide a powerful method for the modular construction of such pyridines with flexible control over substitution patterns. nih.gov

Green and Solvent-Free Approaches : Moving away from conventional methods that use toxic organic solvents, research into solvent-free, solid-phase synthesis could offer a greener alternative. nih.gov Such methods are superior due to their non-toxic nature, simpler reaction setup, and potentially reduced reaction times. nih.gov

Flow Chemistry and Advanced Catalysis : The application of flow chemistry, which utilizes continuous-flow reactors, can improve heat and mass transfer, reduce reaction times, and enhance safety for pyridine (B92270) synthesis. numberanalytics.com Furthermore, exploring photocatalysis and electrocatalysis represents a promising frontier, offering mild reaction conditions and high selectivity through radical-mediated or potential-driven pathways. numberanalytics.com A facile method for the esterification step, for instance, could involve using trimethylchlorosilane in methanol (B129727) at room temperature, which is compatible with a wide range of amino acids. mdpi.com

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of Methyl 5-amino-2-bromonicotinate is dictated by its three key functional groups, but the full extent of its chemical transformations remains to be explored. Future work should aim to systematically investigate its reaction pathways to unlock its full synthetic potential.

Key areas for exploration include:

Cross-Coupling Reactions : The bromine atom at the 2-position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon and heteroatom substituents.

Derivatization of the Amino Group : The amino group can be a nucleophile for acylation, alkylation, and arylation, or it can be transformed into other functionalities via diazotization reactions, providing access to a host of new derivatives.

Ester Group Manipulation : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. It can also be a site for Claisen condensation-type reactions.

Regioselectivity Studies : A significant challenge and area of research is the prediction and control of regioselectivity in reactions involving multiple reactive sites. nih.gov Understanding how the electronic properties of the pyridine ring and existing substituents direct incoming reagents is crucial for predictable and efficient synthesis.

Expanded Applications in Advanced Materials Science and Sustainable Chemistry

While known as a chemical intermediate, Methyl 5-amino-2-bromonicotinate holds significant potential as a precursor for advanced functional materials. cymitquimica.com Its rigid aromatic core and multiple functionalization points make it an attractive candidate for creating materials with tailored electronic and optical properties.

Future applications could be pursued in:

Organic Electronics : Substituted pyridine derivatives have been successfully used as exciton (B1674681) blocking layers (EBLs) in organic photovoltaic (OPV) devices. rsc.org Future research could involve synthesizing derivatives of Methyl 5-amino-2-bromonicotinate and characterizing their properties for such applications, including their energy gap, HOMO/LUMO energy levels, and electron mobility. rsc.org

Functional Polymers and Ionic Liquids : The compound can be used to synthesize monomers for polymerization, leading to functional polymers with unique properties. Additionally, pyridinium (B92312) salts derived from this molecule could be investigated as catalysts or as novel ionic liquids. nih.gov

Sustainable Chemistry : The development of greener synthetic routes to this compound is an application of sustainable chemistry itself. nih.govnumberanalytics.com Furthermore, derivatives could be designed for use as catalysts in environmentally benign chemical processes or as components in recyclable materials.

Integration of Artificial Intelligence and Machine Learning in Synthetic and Mechanistic Studies

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and analysis. These tools can dramatically accelerate the research and development cycle for molecules like Methyl 5-amino-2-bromonicotinate.

Key integrations include:

Computer-Aided Synthesis Planning (CASP) : AI-driven retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.gov These programs can evaluate millions of possible pathways to identify the most viable options. nih.gov

Reaction Outcome and Condition Optimization : Forward-reaction prediction models can be used to anticipate potential side products and impurities, helping to refine reaction conditions for higher yields and purity. nih.gov ML algorithms can also optimize reaction parameters such as temperature, solvent, and catalyst choice.

Predictive Modeling for Material and Biological Properties : ML models can be trained to predict the properties of novel derivatives before they are synthesized. This includes predicting electronic properties for materials science applications or designing molecules that target specific biological receptors by understanding how amino acid networks regulate cellular responses. rsc.orgnews-medical.net This in silico screening saves significant time and resources. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to develop such data-driven tools. nih.gov

Sophisticated Characterization for Complex Chemical Systems and Reaction Intermediates

A thorough understanding of the structure, properties, and reactivity of Methyl 5-amino-2-bromonicotinate and its derivatives requires the use of sophisticated analytical techniques. While standard methods provide basic information, advanced characterization is needed to probe complex systems and transient species.

Future research should employ a multi-faceted characterization approach:

Advanced Structural Analysis : While routine analysis uses NMR and FT-IR, single-crystal X-ray diffraction is crucial for unambiguously determining the three-dimensional structure and intermolecular interactions in the solid state. researchgate.net This information is vital for crystal engineering and understanding solid-state properties.

In-Situ and Operando Spectroscopy : To understand reaction mechanisms and identify transient intermediates, techniques like in-situ FT-IR, Raman, and UV-Vis spectroscopy are invaluable. These methods monitor the reaction as it happens, providing a dynamic picture of the chemical transformations.

Characterization for Materials Applications : When developing materials for energy applications, specialized techniques are required. Synchrotron-based methods like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can probe the microstructure of thin films, while X-ray Fluorescence (XRF) and Cathodoluminescence SEM (CL-SEM) can correlate elemental composition and morphology with performance. gatech.edu

Probing Reaction Intermediates : The identification of short-lived or low-abundance reaction intermediates remains a significant challenge. nih.gov Advanced mass spectrometry techniques and computational modeling can be used to detect and characterize these elusive species, providing deep mechanistic insights.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Methyl 5-amino-2-bromonicotinate?

- Methodological Answer : A robust synthesis protocol should include detailed reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps. For example, emphasizes the need to document experimental procedures thoroughly to ensure reproducibility . highlights intermediate steps in synthesizing related bromonicotinate derivatives, such as bromination and esterification, which can be adapted for this compound . Key parameters to report: reaction time, yield, and spectroscopic validation (e.g., NMR, IR).

Q. What spectroscopic and chromatographic methods are recommended for characterizing Methyl 5-amino-2-bromonicotinate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the bromine substitution pattern and methyl ester functionality. lists purity standards (>95% by HPLC) for structurally similar compounds, which can guide analytical validation .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity using reverse-phase HPLC with UV detection (e.g., 254 nm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Reference experimental protocols in for reporting these data in publications .

Q. How should researchers identify and mitigate common impurities in Methyl 5-amino-2-bromonicotinate?

- Methodological Answer : Impurities often arise from incomplete bromination or ester hydrolysis. Use TLC or HPLC to track reaction progress. lists incompatibility issues with certain solvents (e.g., acetone), which may degrade intermediates; avoid these during synthesis . For purification, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Methyl 5-amino-2-bromonicotinate?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling). suggests analogous bromopyridine syntheses requiring controlled heating and inert atmospheres .

- Kinetic Studies : Monitor reaction progress via in-situ IR or sampling at intervals. Adjust stoichiometry if intermediates (e.g., 5-bromonicotinic acid) are detected in excess.

- Use statistical tools (ANOVA) to identify significant factors, as recommended in for meta-analytical approaches .

Q. How can contradictory literature data on the reactivity of Methyl 5-amino-2-bromonicotinate be resolved?

- Methodological Answer :

- Systematic Review : Follow ’s guidelines to aggregate studies, assess biases (e.g., solvent purity, catalyst sources), and perform sensitivity analysis .

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., identical reagents, equipment calibration). For example, discrepancies in bromination efficiency may stem from trace moisture levels, as noted in for moisture-sensitive analogs .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of Methyl 5-amino-2-bromonicotinate in drug discovery?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the ester group) and compare bioactivity. outlines steps for functionalizing brominated nicotinic acid derivatives .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity. Pair with in vitro assays (e.g., enzyme inhibition) to validate hypotheses.

Q. How can the stability of Methyl 5-amino-2-bromonicotinate be assessed under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–8 weeks. Monitor degradation via HPLC and LC-MS.

- pH Stability : Test solubility and stability in buffers (pH 3–10). notes that some brominated pyridines degrade under acidic conditions, necessitating neutral storage .

Data Reporting and Validation

Q. What are the best practices for reporting synthetic and analytical data in publications?

- Methodological Answer : Per , include:

- Experimental Section : Detailed procedures for synthesis, purification, and characterization. Limit main text to critical data (e.g., 5 compounds); place additional results in supplementary materials .

- Supporting Information : Raw spectral data (NMR peaks, HPLC chromatograms), crystallographic files (if applicable), and reproducibility checks (e.g., triplicate runs).

Tables for Quick Reference

| Parameter | Recommended Method | Key Evidence |

|---|---|---|

| Purity Validation | HPLC (≥95%) | |

| Reaction Monitoring | In-situ IR or TLC | |

| Degradation Analysis | Accelerated Stability Testing | |

| Meta-Analysis of Data | PRISMA Guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.